(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound with a unique structure that combines a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyridine derivative, which are subjected to cyclization reactions in the presence of catalysts and under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used .
Scientific Research Applications
Chemistry
In chemistry, (4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic heterocycles such as pyrazolo[3,4-b]pyridines and pyrrolo[3,4-b]pyridines. These compounds share structural similarities but differ in the specific arrangement of atoms and functional groups .
Uniqueness
What sets (4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid apart is its unique combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(4R,4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)5-1-2-9-7-4-12-3-6(5)7/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJCHJKGAGJYCO-DSYKOEDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2COCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2COC[C@H]2[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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